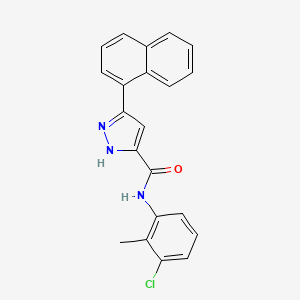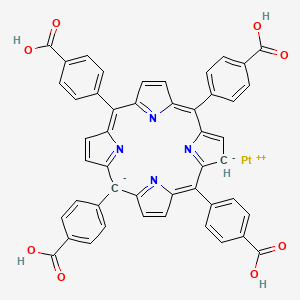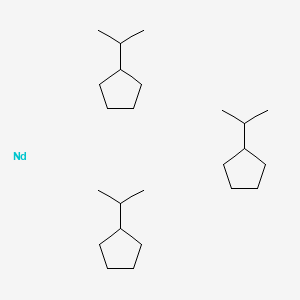
Neodymium;propan-2-ylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium;propan-2-ylcyclopentane is a compound that combines the rare-earth metal neodymium with an organic moiety, propan-2-ylcyclopentane. Neodymium is known for its magnetic properties and is widely used in various high-tech applications. The organic component, propan-2-ylcyclopentane, is a cycloalkane derivative, which contributes to the compound’s unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of neodymium;propan-2-ylcyclopentane typically involves the reaction of neodymium salts with propan-2-ylcyclopentane under controlled conditions. One common method is the coordination of neodymium chloride with propan-2-ylcyclopentane in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using neodymium oxide or neodymium nitrate as starting materials. These reactions are conducted in specialized reactors designed to handle rare-earth metals and organic solvents. The product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Neodymium;propan-2-ylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxides and cyclopentane derivatives.
Reduction: Reduction reactions can convert neodymium ions to lower oxidation states.
Substitution: The organic moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or heat.
Major Products
Oxidation: Neodymium oxides and substituted cyclopentane derivatives.
Reduction: Lower oxidation state neodymium compounds and reduced cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives and other functionalized organic compounds.
Wissenschaftliche Forschungsanwendungen
Neodymium;propan-2-ylcyclopentane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in magnetic resonance imaging (MRI) contrast agents.
Medicine: Explored for targeted drug delivery systems due to its magnetic properties.
Industry: Utilized in the production of high-performance magnets and electronic devices.
Wirkmechanismus
The mechanism of action of neodymium;propan-2-ylcyclopentane involves its ability to coordinate with various substrates through its neodymium center. The neodymium ion acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. The organic moiety provides steric and electronic effects that influence the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neodymium;cyclopentane: Lacks the propan-2-yl group, resulting in different reactivity and applications.
Neodymium;propan-2-ylbenzene: Contains a benzene ring instead of a cyclopentane ring, leading to distinct chemical properties.
Uniqueness
Neodymium;propan-2-ylcyclopentane is unique due to the combination of neodymium’s magnetic properties and the cycloalkane’s stability. This combination makes it particularly useful in applications requiring both magnetic and chemical stability.
Eigenschaften
Molekularformel |
C24H48Nd |
|---|---|
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
neodymium;propan-2-ylcyclopentane |
InChI |
InChI=1S/3C8H16.Nd/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3; |
InChI-Schlüssel |
RFYANCAGTPFUIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[1.1.1]pentan-2-ol](/img/structure/B12507465.png)
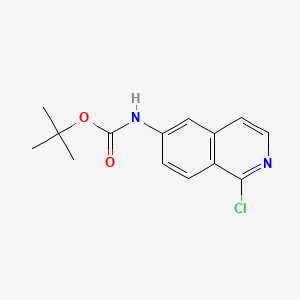
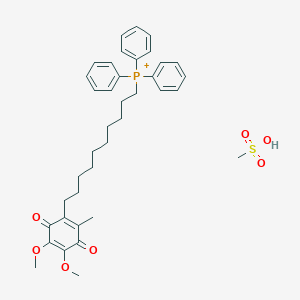
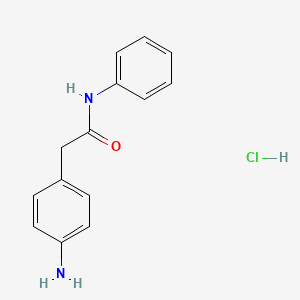
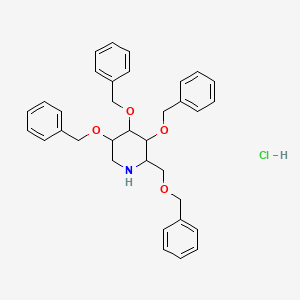
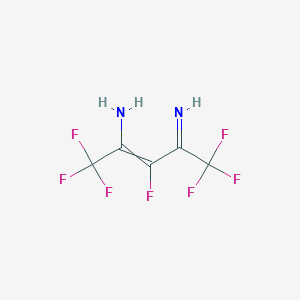
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
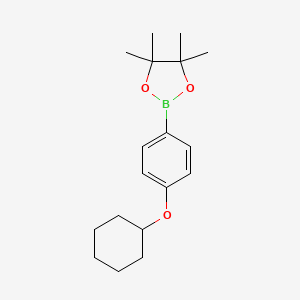
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)
